(E)-3-(furan-2-yl)-N-(isoxazol-4-yl)acrylamide
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Overview
Description
(E)-3-(furan-2-yl)-N-(isoxazol-4-yl)acrylamide is an organic compound that features both furan and isoxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-(isoxazol-4-yl)acrylamide typically involves the following steps:
Formation of the acrylamide backbone: This can be achieved through the reaction of acryloyl chloride with an appropriate amine.
Introduction of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the isoxazole ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne or alkene.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-N-(isoxazol-4-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Substituted isoxazoles
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-(isoxazol-4-yl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and isoxazole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)-N-(pyridin-4-yl)acrylamide: Similar structure but with a pyridine ring instead of an isoxazole ring.
(E)-3-(furan-2-yl)-N-(thiazol-4-yl)acrylamide: Contains a thiazole ring instead of an isoxazole ring.
Uniqueness
(E)-3-(furan-2-yl)-N-(isoxazol-4-yl)acrylamide is unique due to the combination of the furan and isoxazole rings, which can impart distinct chemical and biological properties. The presence of these heterocycles can influence the compound’s reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C10H8N2O3 |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
(E)-3-(furan-2-yl)-N-(1,2-oxazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C10H8N2O3/c13-10(12-8-6-11-15-7-8)4-3-9-2-1-5-14-9/h1-7H,(H,12,13)/b4-3+ |
InChI Key |
GUFNVAYVZADCNF-ONEGZZNKSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=CON=C2 |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=CON=C2 |
Origin of Product |
United States |
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